molecular formula C20H20N2OS2 B2397429 N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941982-13-4

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2397429
CAS No.: 941982-13-4
M. Wt: 368.51
InChI Key: SMMOVDSITTUEPL-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the thiazole family, which is known for its diverse biological activities .

Scientific Research Applications

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research , indicating a promising future direction for the development of new anticancer drugs.

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that certain 2-aminothiazole derivatives can inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that N-benzyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide might interact with its targets to inhibit cell division, thereby exerting its effects.

Biochemical Pathways

Given that some 2-aminothiazole derivatives can inhibit tubulin polymerization , it’s plausible that this compound might affect the microtubule dynamics pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

Given that certain 2-aminothiazole derivatives can inhibit tubulin polymerization , it’s plausible that this compound might cause cell cycle arrest and apoptosis in cancer cells.

Preparation Methods

The synthesis of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring, followed by benzylation to introduce the benzyl group . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, using reagents like sodium hydride or potassium tert-butoxide.

Comparison with Similar Compounds

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

    2-aminothiazole: Known for its anticancer and antimicrobial properties.

    Benzothiazole: Exhibits significant activity against tuberculosis.

    Thiazole-based sulfonamides: Used as antimicrobial and antifungal agents.

What sets this compound apart is its unique combination of benzyl and thiazole groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-15-7-9-17(10-8-15)13-24-20-22-18(14-25-20)11-19(23)21-12-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOVDSITTUEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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